molecular formula C20H25BrN2O2 B3481875 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B3481875
M. Wt: 405.3 g/mol
InChI Key: PFAAYDKCJPOGKX-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is a substituted piperazine derivative featuring dual arylalkyl substituents. The compound incorporates a 3-bromo-4-methoxyphenyl group and a 2-methoxyphenyl group attached to the piperazine core via methylene bridges.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-17(19)15-23-11-9-22(10-12-23)14-16-7-8-20(25-2)18(21)13-16/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAAYDKCJPOGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 2-methoxybenzylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives with arylalkyl substituents are well-studied for their CNS activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Key Substituents Target Receptor Affinity (Ki) Key Findings
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine (Target) 3-Bromo-4-methoxybenzyl, 2-methoxybenzyl Not reported N/A Structural similarity to D₂/5-HT₁A ligands; bromine may enhance lipophilicity
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (25) 2-Methoxyphenyl, 3-nitrophenethyl-piperidine Dopamine D₂ 54 nM High D₂ affinity; nitro group enhances binding
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (20) 2-Methoxyphenyl, 2-nitrobenzyl-piperidine Dopamine D₂ 30.6 nM Highest D₂ affinity in series; nitro group critical for salt bridge with Asp114
p-MPPI 2-Methoxyphenyl, p-iodobenzamidoethyl 5-HT₁A N/A Competitive antagonist; ID₅₀ = 5 mg/kg (hypothermia model)
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromophenyl, methyl Not reported N/A Simplified analog; bromine increases molecular weight
Key Observations :
  • Substituent Effects :

    • The 2-methoxyphenyl group is a common motif in dopamine D₂ ligands (e.g., compounds 20 and 25) and 5-HT₁A antagonists (e.g., p-MPPI) .
    • Bromo substituents (as in the target compound) may enhance lipophilicity and receptor binding duration compared to nitro or methyl groups .
    • Nitro groups (e.g., in compounds 20 and 25) improve D₂ affinity via electrostatic interactions (e.g., salt bridges with Asp114 in D₂ receptors) .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves alkylation of the piperazine core with brominated and methoxylated benzyl halides, akin to methods used for analogs in and .
    • Intermediate purification steps (e.g., microwave-assisted hydrolysis in ) may enhance yield .
Dopamine D₂ Receptor Ligands :
  • Compound 20 (Ki = 30.6 nM) demonstrates that steric bulk (e.g., 2-nitrobenzyl-piperidine) optimizes D₂ binding, whereas simpler substituents (e.g., methyl in compound 21) reduce activity .
5-HT₁A Receptor Antagonists :
  • p-MPPI and p-MPPF () show that iodo/fluoro benzamidoethyl chains are critical for 5-HT₁A antagonism, unlike the target compound’s benzyl groups .
Antibacterial Activity :

Docking and Computational Insights

  • Dopamine D₂ Binding :

    • Compound 20 binds via a salt bridge between its nitro group and Asp114 on transmembrane helix 3 (TM3) of D₂ receptors .
    • The target compound’s bromo substituent may occupy hydrophobic pockets but lacks the nitro group’s electrostatic advantage.
  • 5-HT₁A Binding :

    • p-MPPI interacts with Asp82 and Tyr390 in 5-HT₁A receptors . The target compound’s lack of a benzamidoethyl chain likely precludes similar interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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